![molecular formula C25H22FN3O2 B2540659 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide CAS No. 1209278-07-8](/img/structure/B2540659.png)
4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
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Description
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been explored for various applications including medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar pyrazole derivatives have been synthesized and characterized by various methods such as FT-IR, NMR, MS, and UV-visible spectra, with the structure confirmed by single crystal X-ray diffraction studies . The synthesis process is often tailored to introduce specific functional groups that can enhance the biological activity or physical properties of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related pyrazole derivatives often targets the development of compounds with potential therapeutic applications. For instance, research by Mohareb et al. (2004) demonstrates the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from benzo[b]thiophen-2-yl-hydrazonoesters, showcasing the chemical versatility and reactivity of pyrazole-based compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the work by Eleev et al. (2015) on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines further illustrates the adaptability of pyrazole frameworks for incorporating various functional groups to modulate chemical and physical properties (Eleev, Kutkin, & Zhidkov, 2015).
Biological and Pharmacological Applications
The development of pyrazole derivatives extends into biological and pharmacological realms, where these compounds are evaluated for various bioactivities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, the research by Gul et al. (2016) on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights the exploration of pyrazole derivatives as potential inhibitors of human enzymes and their cytotoxic activities against tumor cells (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016). Furthermore, Liu et al. (2019) designed and synthesized novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units, demonstrating significant anti-proliferative activity and inducing apoptosis in cancer cell lines, underscoring the potential of pyrazole derivatives in anticancer drug development (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-18-7-9-19(10-8-18)15-27-25(30)24-23(31-17-20-5-3-2-4-6-20)16-29(28-24)22-13-11-21(26)12-14-22/h2-14,16H,15,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODDVYDTWGWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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